8-Nonen-1-ol

Catalog No.
S784937
CAS No.
13038-21-6
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Nonen-1-ol

CAS Number

13038-21-6

Product Name

8-Nonen-1-ol

IUPAC Name

non-8-en-1-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2

InChI Key

FKGFCVJJLGSFSB-UHFFFAOYSA-N

SMILES

C=CCCCCCCCO

Synonyms

8-Nonene-1-ol;

Canonical SMILES

C=CCCCCCCCO
8-Nonen-1-ol is a chemical compound with the molecular formula of C9H18O. It is an unsaturated alcohol with a chain of nine carbon atoms and a hydroxyl group at its terminal carbon atom. It is widely used in various fields of research and industry due to its unique properties and potential applications. This paper aims to provide a comprehensive overview of 8-Nonen-1-ol, including its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
8-Nonen-1-ol is a naturally occurring unsaturated alcohol found in various essential oils, such as coriander, clary sage, and lime. It is also a component of many flowers, such as jasmine and orange blossom. The compound is a colorless liquid with a slightly floral odor and a bitter taste. It is also known as 8-Nonenol or Nonenol-1.
8-Nonen-1-ol has a boiling point of 210-218°C, a flashpoint of 92°C, and a density of 0.84 g/mL. It is insoluble in water but soluble in organic solvents, such as ethanol, ether, and chloroform. The compound is highly reactive due to its unsaturated double bond, which makes it susceptible to oxidation and polymerization. Its chemical properties make it an ideal candidate for various industrial applications, such as polymer synthesis, surfactant production, and fragrance formulation.
8-Nonen-1-ol can be synthesized through various methods, such as hydroformylation of 1-octene, reduction of 8-Nonenal, and Heck reaction of 8-bromo-1-nonene. Its synthesis usually involves complex chemical reactions and requires precise control of reaction conditions to obtain high yields and purity. The compound can be characterized using various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy.
GC-MS is the most commonly used analytical technique for the detection and quantification of 8-Nonen-1-ol in various samples, such as essential oils, foods, and consumer products. The NMR and IR spectroscopy techniques are also used to identify and characterize the compound's chemical structure and functional groups.
8-Nonen-1-ol exhibits various biological properties, such as antimicrobial, antifungal, and insecticidal activities. It has been shown to inhibit the growth of pathogenic bacteria, such as Escherichia coli and Staphylococcus aureus, and fungi, such as Aspergillus niger and Candida albicans. The compound also acts as an insect repellent and attracts certain species of moths and fruit flies.
Studies have shown that 8-Nonen-1-ol has low toxicity and is considered safe for use in scientific experiments. However, its long-term effects on human health and the environment are still unknown, and precautions should be taken when handling it to avoid inhalation, ingestion, or skin contact.
8-Nonen-1-ol has various applications in scientific experiments, such as:
- As a solvent for extraction and purification of biomolecules
- As a reference standard for GC-MS analysis
- As a flavor and fragrance ingredient in food and consumer products
- As a starting material for the synthesis of polymers and surfactants
- As an attractant or repellent for certain insects in entomological studies
The current research on 8-Nonen-1-ol focuses on its potential applications in various fields, such as:
- Biomedical research: its antimicrobial properties make it a potential candidate for developing new antibiotics and disinfectants
- Agriculture: its insecticidal properties make it a potential candidate for developing new eco-friendly insecticides
- Polymer science: its unsaturated double bond makes it a potential candidate for polymerization reactions and the synthesis of biodegradable polymers
- Fragrance and flavor industry: its floral aroma makes it a potential candidate for fragrance formulation and food flavor enhancement
The potential implications of 8-Nonen-1-ol in various fields of research and industry are:
- Medical industry: the compound's antimicrobial properties can be used to develop new antibiotics and disinfectants to combat drug-resistant pathogens
- Agriculture: the compound's insecticidal properties can be used to develop new eco-friendly insecticides to reduce the use of harmful pesticides
- Polymer science: the compound's unsaturated double bond can be used to synthesize new biodegradable polymers to reduce plastic waste
- Fragrance and flavor industry: the compound's floral aroma can be used to enhance the fragrance and flavor of various consumer products, such as perfumes, soaps, and foods
The limitations of 8-Nonen-1-ol are mainly related to its toxicity, limited availability, and high cost of synthesis. As for the future directions, several areas can be explored, such as:
- Developing new synthetic routes for the compound to enhance its availability and reduce its cost of synthesis
- Studying the compound's long-term effects on human health and the environment to ensure its safe use
- Investigating new applications of the compound in various fields, such as medicine, agriculture, and materials science
- Developing new derivatives of the compound with enhanced properties, such as increased solubility, bioactivity, or biodegradability.

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

8-Nonen-1-ol

Dates

Modify: 2023-08-15

Explore Compound Types